![molecular formula C16H14N2OS B371333 N-(2-cyanophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide CAS No. 270087-00-8](/img/structure/B371333.png)
N-(2-cyanophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyanophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide, also known as CMPS, is a chemical compound that has been widely studied for its potential applications in scientific research. CMPS is a thioamide compound that has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.
Aplicaciones Científicas De Investigación
Heterocyclic Synthesis Applications
One major area of application for compounds similar to "N-(2-cyanophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide" is in the synthesis of heterocyclic compounds. These compounds serve as building blocks for polyfunctionalized heterocyclic compounds, demonstrating the versatility and reactivity of cyanoacetamide derivatives in creating a variety of heterocyclic structures, which are crucial in pharmaceutical research and development (Gouda, 2014).
Antimicrobial and Antiviral Agents
Research on derivatives of "N-(2-cyanophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide" has shown promising results in the development of new antimicrobial agents. Studies have demonstrated the synthesis of new heterocyclic compounds incorporating sulfamoyl moieties suitable for use as antimicrobial agents. These compounds have been evaluated for their in vitro antibacterial and antifungal activities, showing promising results against various strains of bacteria and fungi, highlighting their potential in addressing resistant microbial infections (Darwish et al., 2014).
Moreover, derivatives of "N-(2-cyanophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide" have been synthesized and assessed for their antiviral and virucidal activities against human adenovirus and ECHO-9 virus, with some compounds showing the potential to reduce viral replication, indicating their potential in antiviral therapy (Wujec et al., 2011).
Synthesis Under Microwave Irradiation
In addition to traditional synthesis methods, "N-(2-cyanophenyl)-2-[(4-methylphenyl)sulfanyl]acetamide" and its derivatives have been synthesized under microwave irradiation. This technique offers advantages such as short reaction time, high yield, and easy handling, further demonstrating the compound's versatility in synthetic chemistry applications (Liu Chang-chu, 2014).
Propiedades
IUPAC Name |
N-(2-cyanophenyl)-2-(4-methylphenyl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS/c1-12-6-8-14(9-7-12)20-11-16(19)18-15-5-3-2-4-13(15)10-17/h2-9H,11H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNJVHXYQJGNKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=CC=CC=C2C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

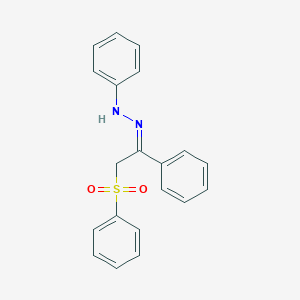
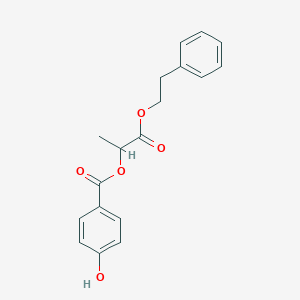
![Ethyl 3-[(diethylamino)methyl]-1-benzothiophene-5-carboxylate](/img/structure/B371254.png)
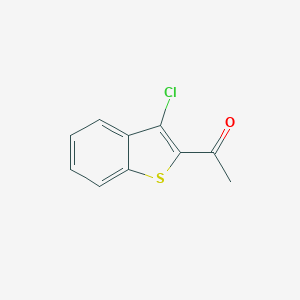
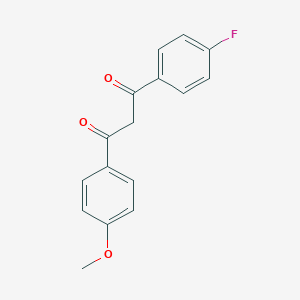
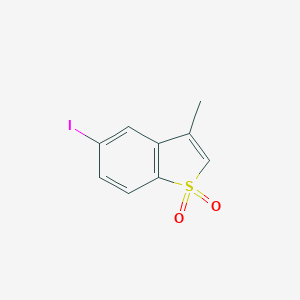
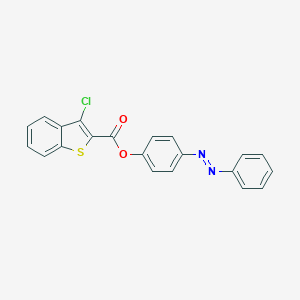
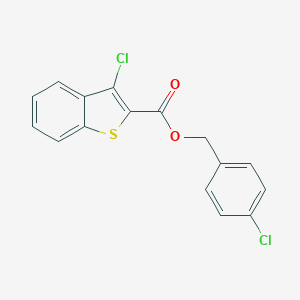
![1-(4'-Decyl[1,1'-biphenyl]-4-yl)-1,3-butanedione](/img/structure/B371265.png)
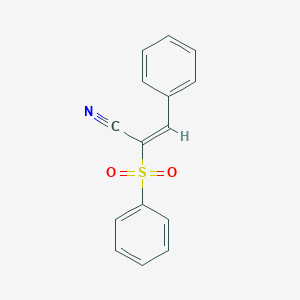
![N-[2-[(tert-butoxycarbonyl)amino]-3-(4-tert-butoxyphenyl)propanoyl]alanine](/img/structure/B371268.png)
![1-[4'-(Nonyloxy)[1,1'-biphenyl]-4-yl]-1,3-butanedione](/img/structure/B371270.png)
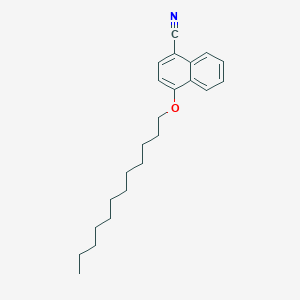
![1-[3'-Fluoro-4'-(octyloxy)[1,1'-biphenyl]-4-yl]-1,3-butanedione](/img/structure/B371273.png)